
N-Hydroxy-2,6-diphenylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-Diphenylpyrimidin-4-yl)hydroxylamine is a heterocyclic compound with the molecular formula C₁₆H₁₃N₃O. It is primarily used in research and development within the fields of chemistry and pharmacology. This compound is known for its unique structure, which includes a pyrimidine ring substituted with phenyl groups at the 2 and 6 positions, and a hydroxylamine group at the 4 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Diphenylpyrimidin-4-yl)hydroxylamine typically involves multicomponent reactions (MCRs). One efficient method includes the use of aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . Lewis acids play a crucial role in selectively synthesizing the pyrimidine ring through annulated processes.
Industrial Production Methods: While specific industrial production methods for N-(2,6-Diphenylpyrimidin-4-yl)hydroxylamine are not widely documented, the general approach involves scalable multicomponent reactions that ensure high yield and purity. The use of microwave irradiation and Lewis acids can be adapted for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2,6-Diphenylpyrimidin-4-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,6-Diphenylpyrimidin-4-yl)hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of N-(2,6-Diphenylpyrimidin-4-yl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s structure allows it to participate in hydrogen bonding and π-π interactions, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
N-Phenylhydroxylamine: Similar in structure but lacks the pyrimidine ring.
2,6-Diphenylpyrimidine: Lacks the hydroxylamine group.
4-Hydroxy-2,6-diphenylpyrimidine: Contains a hydroxyl group instead of a hydroxylamine group.
Uniqueness: N-(2,6-Diphenylpyrimidin-4-yl)hydroxylamine is unique due to the presence of both the pyrimidine ring and the hydroxylamine group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
106119-62-4 |
|---|---|
Molekularformel |
C16H13N3O |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
N-(2,6-diphenylpyrimidin-4-yl)hydroxylamine |
InChI |
InChI=1S/C16H13N3O/c20-19-15-11-14(12-7-3-1-4-8-12)17-16(18-15)13-9-5-2-6-10-13/h1-11,20H,(H,17,18,19) |
InChI-Schlüssel |
WFOSGQLEACBMRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


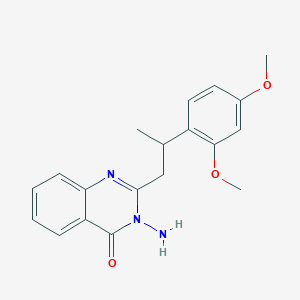
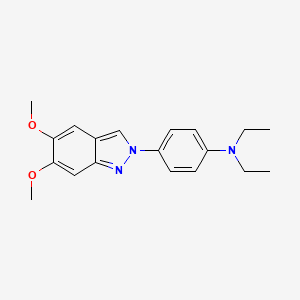
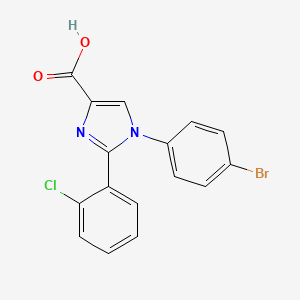
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile](/img/structure/B12923694.png)
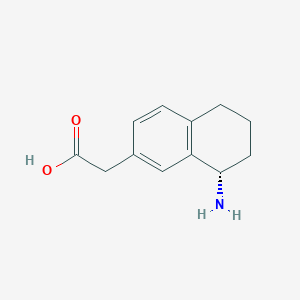

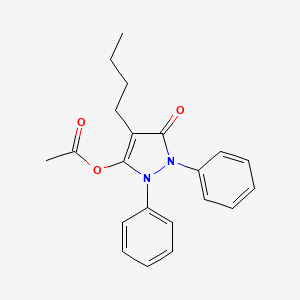
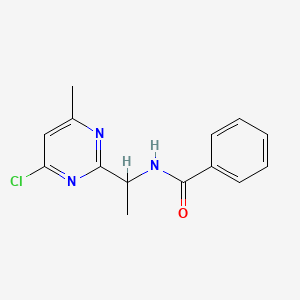
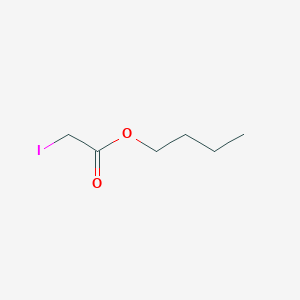
![4(3H)-Quinazolinone, 3-[2-(benzoyloxy)ethyl]-2-phenyl-](/img/structure/B12923755.png)
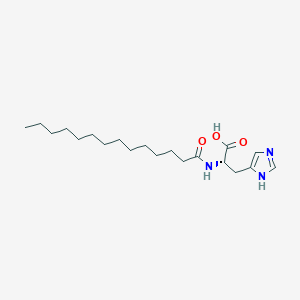
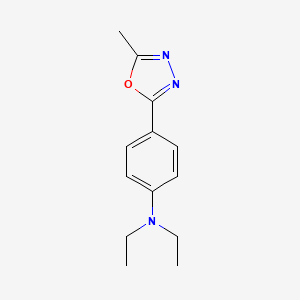
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12923768.png)

